![molecular formula C16H11ClN2O2S B4934528 3'-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE CAS No. 5951-53-1](/img/structure/B4934528.png)
3'-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Overview
Description
3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves the reaction of indole derivatives with thiazolidine-2,4-dione under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nitrating agents, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Structural Characteristics
This compound features a spiro structure that combines an indole moiety with a thiazolidine framework. The presence of a chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 489.80 g/mol.
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. The following sections summarize the potential applications based on these findings.
Anticancer Activity
Research indicates that derivatives of spiro[indole-thiazolidine] compounds can exhibit anticancer properties. The unique structural features may allow for interactions with various cellular pathways involved in cancer proliferation and apoptosis.
- Case Study : A study demonstrated that analogous compounds showed cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Properties
The structural composition of 3'-(3-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione suggests potential antimicrobial activity. Compounds with indole and thiazolidine structures have been reported to exhibit antibacterial and antifungal activities.
- Case Study : In vitro assays indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound may also have anti-inflammatory properties due to the presence of functional groups capable of modulating inflammatory responses.
- Case Study : Research on structurally related compounds revealed their ability to inhibit pro-inflammatory cytokines in various models of inflammation.
Mechanism of Action
The mechanism of action of 3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness: 3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE stands out due to its unique spiro structure, which imparts distinct chemical and biological properties
Biological Activity
The compound 3'-(3-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule characterized by its unique spiro structure, which integrates an indole moiety with a thiazolidine framework. This structural configuration is believed to contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : 2-[3'-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3,4-dimethylphenyl)acetamide
- Molecular Formula : C23H22ClN3O3S
- Molecular Weight : 489.80 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Anticancer Activity : Compounds structurally related to this molecule have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The presence of the chlorophenyl group enhances the compound's ability to combat various bacterial strains.
- Anti-inflammatory Effects : Similar derivatives have been documented to exhibit anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets leading to various biological effects. For instance:
- MDM2-p53 Interaction : Some spiro compounds have been identified as inhibitors of the MDM2-p53 interaction, which is crucial in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities of spiro compounds similar to this compound:
- Anticancer Studies :
-
Antimicrobial Activity :
- Research indicated that spiro compounds exhibit significant antimicrobial properties against various pathogens. The chlorophenyl group enhances effectiveness against Gram-positive bacteria.
Data Table: Comparative Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoroindole | Indole ring with fluorine substitution | Antimicrobial |
Thiazolidinedione | Thiazolidine ring with carbonyls | Antidiabetic |
Indomethacin | Indole ring with acetic acid side chain | Anti-inflammatory |
This compound | Spiro structure combining indole and thiazolidine frameworks | Anticancer, Antimicrobial |
Properties
IUPAC Name |
3-(3-chlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-10-4-3-5-11(8-10)19-14(20)9-22-16(19)12-6-1-2-7-13(12)18-15(16)21/h1-8H,9H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTWWXZBEHXYFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387014 | |
Record name | AC1MEH6R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5951-53-1 | |
Record name | AC1MEH6R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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